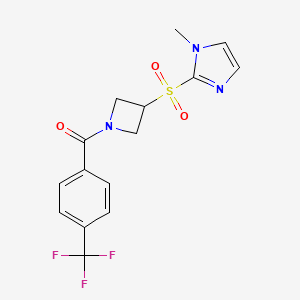

(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Description

This compound features a unique hybrid structure combining an azetidine ring (a four-membered nitrogen-containing heterocycle) with a sulfonyl-linked 1-methylimidazole moiety and a 4-(trifluoromethyl)phenyl ketone group.

Properties

IUPAC Name |

[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F3N3O3S/c1-20-7-6-19-14(20)25(23,24)12-8-21(9-12)13(22)10-2-4-11(5-3-10)15(16,17)18/h2-7,12H,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWNOWCDLNKWML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that imidazole derivatives, such as this compound, have a broad range of biological activities. They can interact with various targets, including enzymes, receptors, and other proteins, depending on their specific chemical structure.

Mode of Action

For instance, some imidazole derivatives add a myristoyl group to the N-terminal glycine residue of certain cellular proteins. The substrate specificity of these compounds requires an N-terminal glycine in the nascent polypeptide substrates.

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities.

Pharmacokinetics

It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents, which may influence its bioavailability.

Result of Action

Imidazole derivatives are known to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities.

Biological Activity

The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a synthetic organic molecule with potential applications in medicinal chemistry. Its unique structure, featuring an azetidine ring, a sulfonamide group, and a trifluoromethyl phenyl moiety, suggests diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on existing research findings.

- Molecular Formula : C17H21N3O3S

- Molecular Weight : 379.5 g/mol

- Structural Features :

- Azetidine Ring : Contributes to the compound's structural rigidity and potential interaction with biological targets.

- Imidazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer properties.

- Trifluoromethyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.

Antimicrobial Properties

Research indicates that compounds with similar structural features often exhibit significant antimicrobial activity. For instance, derivatives of imidazole have been shown to inhibit bacterial growth by disrupting DNA synthesis and cellular metabolism. The specific biological activity of this compound has not been extensively documented; however, its structural components suggest potential antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus.

In a study focusing on related compounds, several trifluoromethyl phenyl derivatives exhibited potent growth inhibition against Gram-positive bacteria with low toxicity to human cells . This suggests that our compound may share similar properties.

Anticancer Activity

The presence of the azetidine and imidazole rings in the compound raises the possibility of anticancer activity. Compounds containing imidazole are often explored for their ability to modulate biological pathways involved in cancer progression. For example, imidazole derivatives have been reported to possess antiproliferative effects against various cancer cell lines . The specific mechanisms through which these compounds exert their effects include interference with DNA synthesis and induction of apoptosis.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the biological activity of this compound. Research on similar compounds indicates that modifications to the imidazole or azetidine groups can significantly alter their biological properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Methylimidazole | Imidazole ring | Antifungal activity |

| Sulfanilamide | Sulfonamide group | Antibiotic |

| Metronidazole | Nitroimidazole | Effective against anaerobic bacteria |

| This compound | Azetidine + Imidazole + Trifluoromethyl | Potential antimicrobial and anticancer |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

- Formation of the azetidine ring via cyclization reactions.

- Introduction of the sulfonamide group through sulfonation reactions.

- Acylation to introduce the methanone functionality.

These synthetic pathways are essential for producing the compound in sufficient purity for biological testing.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

The presence of the imidazole moiety in this compound indicates potential antimicrobial activity. Imidazole derivatives are known for their efficacy against various pathogens, including bacteria and fungi. Preliminary studies suggest that this compound may disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound's structure allows it to interact with various enzymes, particularly kinases. Kinase inhibitors are crucial in treating cancers and inflammatory diseases. The sulfonyl group enhances the compound's ability to bind to specific enzyme targets, potentially leading to the development of novel therapeutic agents .

Chemical Research

Catalysis

The unique structural arrangement of this compound may enable it to act as a ligand in metal-catalyzed reactions. This could enhance the reactivity and selectivity of catalysts used in organic synthesis, making it valuable for researchers focusing on catalysis and synthetic organic chemistry.

Material Science

Due to its aromatic and heterocyclic components, this compound could be explored for applications in material science. Its structural properties may lead to the development of new materials with specific electronic or optical characteristics, which could be useful in various technological applications .

Antitumor Effects

Research indicates that imidazole-containing compounds often exhibit antitumor properties. The mechanism typically involves the inhibition of cancer cell proliferation through interference with cellular signaling pathways. This compound's potential as an antitumor agent warrants further investigation through preclinical studies.

Pharmacological Insights

The biological activity profile of this compound suggests that it may interact with multiple biochemical pathways due to its diverse functional groups. This interaction can lead to various pharmacological effects, making it a candidate for further exploration in drug development .

Synthesis and Production

The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone typically involves several steps:

Case Studies and Research Findings

Recent studies have highlighted the antibacterial activity of related compounds, showing minimum inhibitory concentrations (MICs) against common bacterial strains:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 20 - 40 |

| Escherichia coli | 40 - 70 |

These findings indicate that while the compound exhibits antibacterial properties, its efficacy may vary depending on the bacterial strain involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally or functionally related molecules from the evidence, focusing on synthesis, substituents, and inferred bioactivity.

Key Observations:

Synthetic Strategies :

- The target compound likely employs sulfonylation (e.g., using benzenesulfonyl chloride as in ) and ketone formation via acyl transfer, similar to methods in .

- In contrast, compound 9f utilizes epoxidation, while benzoyl-imidazoles rely on Friedel-Crafts acylation.

The sulfonyl group may improve solubility and target engagement compared to non-sulfonylated analogs (e.g., 9f ). The trifluoromethylphenyl group offers superior metabolic stability over non-fluorinated aryl groups (e.g., in ).

Inferred Bioactivity: Compounds with trifluoromethylphenyl groups (e.g., 9f ) show antifungal activity, while benzoyl-imidazoles exhibit antiproliferative effects. The target compound may combine these properties.

Table 2: Hypothetical Bioactivity Profile

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(4-(trifluoromethyl)phenyl)methanone?

- Methodology : The compound can be synthesized via sulfonylation of azetidine intermediates followed by coupling with a trifluoromethyl-substituted benzoyl moiety. Key steps include:

- Sulfonylation : React 1-methyl-1H-imidazole-2-sulfonyl chloride with azetidine under basic conditions (e.g., NaH in THF) to form the sulfonylated azetidine intermediate .

- Coupling : Use Friedel-Crafts acylation or nucleophilic substitution to attach the 4-(trifluoromethyl)benzoyl group. For example, activate the azetidine nitrogen with a base (e.g., tert-butyllithium) and react with 4-(trifluoromethyl)benzoyl chloride .

- Purification : Flash column chromatography (hexane:ethyl acetate, 4:1) or recrystallization (dichloromethane/methanol) yields the final product .

Q. How is structural characterization performed for this compound?

- Methodology : A combination of spectroscopic and analytical techniques:

- NMR : H and C NMR confirm the azetidine ring, sulfonyl group, and benzoyl moiety. For example, the sulfonyl group resonates at ~3.2–3.5 ppm (H) and 110–120 ppm (C) .

- FTIR : Peaks at 1350–1380 cm (S=O stretching) and 1680–1700 cm (C=O stretching) validate key functional groups .

- HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) .

Q. What are common challenges in optimizing reaction yields for this compound?

- Methodology :

- Byproduct Formation : Competing N-sulfonylation or over-alkylation during coupling steps. Mitigate by controlling stoichiometry (e.g., 1.2:1 molar ratio of sulfonyl chloride to azetidine) and low temperatures (−78°C) .

- Low Solubility : Use polar aprotic solvents (THF, DMF) with sonication to dissolve intermediates .

- Purification : Gradient elution in column chromatography (hexane → ethyl acetate) improves separation of sulfonylated products .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives targeting biological activity?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model interactions with tubulin’s colchicine binding site. Focus on the sulfonyl group’s hydrogen bonding with β-tubulin residues (e.g., Lys254, Asn258) .

- QSAR Analysis : Correlate substituent electronic properties (Hammett σ values) with antiproliferative IC values. For example, electron-withdrawing groups (e.g., CF) enhance tubulin binding affinity .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodology :

- Dose-Response Curves : Test compound efficacy in multiple cancer cell lines (e.g., MCF-7, HeLa) with varying tubulin isotype expression. Use nonlinear regression to calculate IC values .

- Mechanistic Studies : Compare apoptosis induction (via caspase-3 assays) and cell cycle arrest (flow cytometry) to distinguish tubulin-targeted vs. off-target effects .

Q. How can regioselectivity in sulfonylation reactions be improved?

- Methodology :

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on azetidine) to steer sulfonylation to the desired nitrogen .

- Catalytic Systems : Use Lewis acids (e.g., ZnCl) to polarize the sulfonyl chloride, enhancing reactivity toward the azetidine nitrogen .

Q. What analytical techniques validate the compound’s stability under physiological conditions?

- Methodology :

- pH Stability : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 24h. Monitor degradation via HPLC-MS; sulfonamide bonds typically show <5% hydrolysis at pH 7.4 .

- Plasma Stability : Incubate with human plasma (37°C, 1h). Precipitate proteins with acetonitrile and analyze supernatant for intact compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.